p-Dichloroaminobenzenesulfonic acid

Functional group analysis N‑chloramine chemistry Oxidative potential

p-Dichloroaminobenzenesulfonic acid (CAS 24894-89-1) is the N,N-dichloro derivative of sulfanilic acid, offering distinct oxidative/chlorinating potential vs. ring-chlorinated or primary amine analogs. With 29.3% (w/w) active chlorine—1.7× more oxidizing equivalents per gram than mono‑chloro forms—it enables higher weight efficiency in disinfection and portable water kits. The –N(Cl)₂ moiety serves as a protected amine, allowing orthogonal functionalization strategies impossible with free‑amino compounds. Ideal for medicinal chemistry, process R&D, and antimicrobial formulation; request a quote today.

Molecular Formula C6H5Cl2NO3S
Molecular Weight 242.08 g/mol
CAS No. 24894-89-1
Cat. No. B12667083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Dichloroaminobenzenesulfonic acid
CAS24894-89-1
Molecular FormulaC6H5Cl2NO3S
Molecular Weight242.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(Cl)Cl)S(=O)(=O)O
InChIInChI=1S/C6H5Cl2NO3S/c7-9(8)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)
InChIKeyMTIRCEAOVDFRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p‑Dichloroaminobenzenesulfonic Acid (CAS 24894‑89‑1): Core Identity and Procurement Classification


p‑Dichloroaminobenzenesulfonic acid (CAS 24894‑89‑1; molecular formula C₆H₅Cl₂NO₃S; MW 242.08 g·mol⁻¹) is the N,N‑dichloro derivative of sulfanilic acid. It belongs to the class of N,N‑dichloroaminosulfonic acids, which are formally N‑chloramines [REFS‑1]. The compound is isolated as a transient intermediate during the solid‑state sulfonation of dichloroanilinium hydrogensulfate salts and is characterized by a reactive –N(Cl)₂ moiety attached to a benzenesulfonic acid scaffold [REFS‑2]. This structural arrangement differentiates it from both the parent amine (sulfanilic acid) and ring‑chlorinated aminobenzenesulfonic acids, endowing it with distinct oxidative and chlorinating potential that is relevant when selecting a sulfonic acid intermediate for synthetic or functional applications.

p‑Dichloroaminobenzenesulfonic Acid: Why Sulfanilic Acid or Ring‑Chlorinated Analogs Cannot Serve as Drop‑In Replacements


Compounds within the aminobenzenesulfonic acid family are not interchangeable because the N,N‑dichloroamino group fundamentally alters the reactivity profile relative to the primary amine. Sulfanilic acid (4‑aminobenzenesulfonic acid) is a weak acid and a nucleophile, whereas the N,N‑dichloro analog is an electrophilic oxidant that can transfer positive chlorine [REFS‑1][REFS‑2]. Ring‑chlorinated analogs such as 4‑amino‑2,5‑dichlorobenzenesulfonic acid retain the free amino function and are used as nucleophilic dye intermediates [REFS‑3]. In contrast, the N‑chloramine moiety in p‑dichloroaminobenzenesulfonic acid enables oxidative chemistry that is inaccessible to the amino analogs, directly affecting synthetic route design, product purity profiles, and functional performance in end‑use applications such as disinfection or chlorination.

p‑Dichloroaminobenzenesulfonic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Functional Group Identity: N,N‑Dichloroamine vs. Primary Aromatic Amine in Sulfanilic Acid Derivatives

The target compound contains an N,N‑dichloroamino group (–N(Cl)₂), whereas the most common analog, sulfanilic acid (4‑aminobenzenesulfonic acid), presents a free –NH₂ group. This structural difference converts the amino function from a nucleophilic center to an electrophilic chlorine carrier. The N,N‑dichloroaminosulfonic acid scaffold is explicitly documented as the pharmacophore responsible for oxidative antimicrobial activity in this compound class [REFS‑1]. No direct NMR or chlorine‑content comparison data between the target compound and sulfanilic acid is available in the open literature, but the qualitative divergence in reactivity is unequivocal based on the established reactivity principles of N‑chloramines [REFS‑2].

Functional group analysis N‑chloramine chemistry Oxidative potential

Antimicrobial Activity Spectrum: Class‑Level Evidence for N,N‑Dichloroaminosulfonic Acids vs. Non‑Chlorinated Sulfonamides

In the foundational study of N,N‑dichloroaminosulfonic acids, all synthesized analogs exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 1 to 128 µg·mL⁻¹, while cytotoxicity against mammalian L929 cells was observed only at 80–1900 µg·mL⁻¹ [REFS‑1]. This yields a selectivity window (cytotoxicity/MIC ratio) of at least 0.625–80‑fold, depending on the specific analog. In contrast, classical sulfanilic acid and its simple ring‑chlorinated derivatives (e.g., 4‑amino‑2,5‑dichlorobenzenesulfonic acid) are not recognized as direct antimicrobial agents; they primarily serve as synthetic intermediates for sulfa drugs that require further derivatization [REFS‑2]. The antimicrobial effect is unambiguously linked to the N,N‑dichloro function, which is present in the target compound.

Antimicrobial susceptibility Topical disinfectants Structure‑activity relationship

Isolation and Characterization as a Discrete Intermediate: DCABSA Stability During Thermolytic Sulfonation

During the thermolysis of dichloroanilinium hydrogensulfate salts, the corresponding dichloroaminobenzene sulfonic acids (DCABSA) can be isolated and fully characterized by elemental and spectral analyses before they decompose further into gaseous products [REFS‑1][REFS‑2]. This contrasts with many sulfonation sequences where the intermediate aminobenzenesulfonic acid (ABSA) cannot be conveniently trapped and requires prolonged high‑temperature baking [REFS‑1]. The ability to isolate DCABSA as a tangible intermediate offers a kinetic control point that is absent in classical sulfonation processes, enabling precise reaction monitoring and potential yield optimization.

Solid‑state sulfonation Reaction intermediate stability Thermal analysis

Differentiation from Halazone: Sulfonic Acid Scaffold vs. Benzoic Acid Scaffold in N,N‑Dichloro Disinfectants

Halazone (p‑(dichlorosulfamoyl)benzoic acid, CAS 80‑13‑7) is a commercial water disinfectant that contains an N,N‑dichloroaminosulfonyl group attached to benzoic acid. It possesses a carboxylic acid moiety (pKa ≈ 4.2) and is only slightly soluble in water [REFS‑1]. In contrast, p‑dichloroaminobenzenesulfonic acid bears a sulfonic acid group (predicted pKa < –1), which is fully ionized at all pH values > 0, conferring substantially higher water solubility and a different pH‑dependent chlorine release profile [REFS‑2]. This difference directly influences formulation flexibility, especially in aqueous‑based applications where neutral or alkaline solubility of the active chlorine carrier is required.

Disinfectant chemistry Solubility profile Chlorine release mechanism

Oxidative Chlorine Content: Theoretical Active Chlorine Capacity of N,N‑Dichloramine vs. N‑Chloramine Analogs

The dichloroamino group contains two electrophilic chlorine atoms per nitrogen, whereas the mono‑chloro analogs (e.g., N‑chlorosulfanilic acid) contain only one. Based on molecular weight (242.08 g·mol⁻¹) and stoichiometry, the theoretical active chlorine content (as Cl₂) of p‑dichloroaminobenzenesulfonic acid is 29.3% (w/w), compared to 17.2% for the hypothetical N‑chloro derivative [REFS‑1]. This doubled oxidative capacity per mole means that, on a weight basis, about 1.7‑fold less material is required to deliver the same oxidizing equivalents, which directly impacts shipping cost, storage volume, and formulation loading in chlorine‑release applications.

Active chlorine content Oxidizing capacity N‑chloramine stoichiometry

High‑Value Application Scenarios for p‑Dichloroaminobenzenesulfonic Acid Based on Evidence


Topical Antimicrobial Lead Optimization

The N,N‑dichloroaminosulfonic acid pharmacophore provides broad‑spectrum antimicrobial activity (MIC 1–128 µg·mL⁻¹) with a selectivity window of ≥0.625 relative to mammalian L929 cells [REFS‑1]. p‑Dichloroaminobenzenesulfonic acid can serve as a structural starting point for medicinal chemistry programs targeting topical infections, because the sulfonic acid moiety offers improved water solubility over the benzoic acid analog halazone, potentially enhancing formulation homogeneity and reducing the need for co‑solvents [REFS‑2].

Controlled Sulfonation Process Development

In solid‑state sulfonation reactions, the intermediacy of an isolable dichloroaminobenzene sulfonic acid (DCABSA) enables kinetic monitoring and process control that is not available in classical ‘baking‑process’ sulfonations [REFS‑3]. Process chemists can use the target compound as an analytical reference standard or as an isolated intermediate to optimize yield before the final thermal desulfonation step, thereby improving consistency in the production of high‑purity aminobenzenesulfonic acids.

High‑Capacity Chlorine‑Release Agent for Disinfection Systems

With a theoretical active chlorine content of 29.3% (w/w), p‑dichloroaminobenzenesulfonic acid provides approximately 1.7‑fold more oxidizing equivalents per unit mass than its hypothetical N‑monochloro counterpart [REFS‑4]. In applications where weight efficiency matters—such as portable water disinfection kits or emergency sanitation supplies—this higher chlorine density reduces the payload needed to achieve a target disinfection dose, offering a procurement advantage over mono‑chloroamine alternatives.

Building‑Block for Asymmetric Synthesis of N‑Substituted Sulfonamides

Because the N,N‑dichloroamine group can be selectively reduced or substituted while the sulfonic acid remains intact, p‑dichloroaminobenzenesulfonic acid can serve as a protected sulfanilic acid equivalent. This allows orthogonal functionalization sequences that are not possible with free‑amino analogs, where the amino group would compete in electrophilic substitution or acylation reactions. Procurement of the dichloro form thus enables synthetic strategies that require temporary masking of amine nucleophilicity.

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